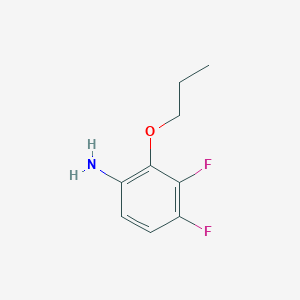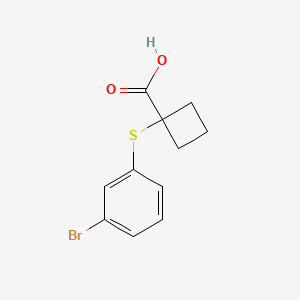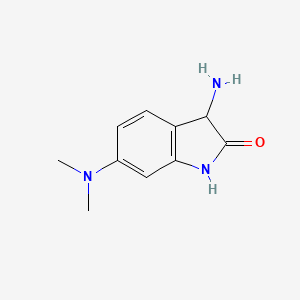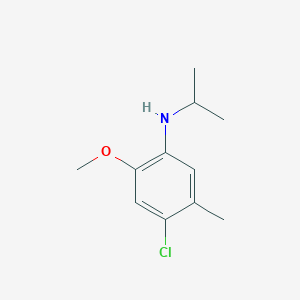![molecular formula C9H19NOS B13288712 2-[(Thian-3-yl)amino]butan-1-ol](/img/structure/B13288712.png)
2-[(Thian-3-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Thian-3-yl)amino]butan-1-ol is an organic compound with the molecular formula C9H19NOS It is characterized by the presence of a thian-3-yl group attached to an amino group, which is further connected to a butan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thian-3-yl)amino]butan-1-ol typically involves the reaction of thian-3-ylamine with butan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and high throughput. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Thian-3-yl)amino]butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the butan-1-ol moiety can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohols or amines.
Scientific Research Applications
2-[(Thian-3-yl)amino]butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(Thian-3-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(thian-3-yl)butan-1-ol: This compound is structurally similar but has different functional groups, leading to distinct chemical properties and applications.
2-[(Thian-3-yl)amino]propan-1-ol: Another similar compound with a shorter carbon chain, which affects its reactivity and uses.
Uniqueness
2-[(Thian-3-yl)amino]butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized compounds and materials.
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
2-(thian-3-ylamino)butan-1-ol |
InChI |
InChI=1S/C9H19NOS/c1-2-8(6-11)10-9-4-3-5-12-7-9/h8-11H,2-7H2,1H3 |
InChI Key |
DQMDMCLDAKTLJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13288636.png)
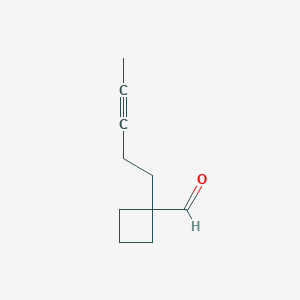
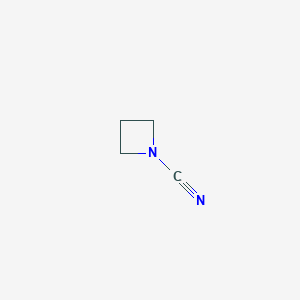
![4-[(2-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13288654.png)

![2-[(1-Cyclopropylethyl)amino]-4-methylpentan-1-ol](/img/structure/B13288687.png)

